molecular formula C10H10BrN3 B2534763 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole CAS No. 1219546-16-3

3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No.: B2534763
CAS No.: 1219546-16-3
M. Wt: 252.115
InChI Key: VIUXHHYWIJPKBC-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-phenylethyl)-1H-1,2,4-triazole is a substituted triazole derivative featuring a bromine atom at position 3 and a 2-phenylethyl group at position 1 of the triazole ring. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods used for analogous bromo-triazoles. For instance, Suzuki-Miyaura coupling reactions have been employed to introduce aryl groups to the triazole core . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization, such as cross-coupling or nucleophilic displacement reactions .

Properties

IUPAC Name

3-bromo-1-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXHHYWIJPKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole typically involves the reaction of 1-phenylethylamine with bromine and triazole derivatives under controlled conditions. One common method involves the bromination of 1-phenylethylamine followed by cyclization with triazole precursors. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Biological Activities

The 1,2,4-triazole core is recognized for its broad pharmacological properties. Compounds containing this structure have been associated with various biological activities, including:

  • Antimicrobial Activity : Triazole derivatives exhibit significant antibacterial properties. For instance, compounds with triazole rings have been synthesized and tested against various bacterial strains, demonstrating efficacy superior to traditional antibiotics such as ciprofloxacin and vancomycin .
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that certain triazole-containing compounds exhibit low cytotoxicity while maintaining potent activity against cancer cell lines .
  • Antifungal Activity : Triazoles are widely used in antifungal treatments. Several derivatives have been developed to enhance their effectiveness against resistant strains of fungi .
  • Antiviral Effects : Some studies suggest that triazole compounds may also possess antiviral properties, making them candidates for further investigation in the treatment of viral infections .

Synthesis Methodologies

The synthesis of 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole typically involves several chemical reactions that modify the triazole ring to enhance its biological activity. Common methods include:

  • Nucleophilic Substitution Reactions : This method is often employed to introduce bromine or other substituents into the triazole ring. The use of strong bases like potassium hydroxide facilitates these reactions .
  • Click Chemistry : This approach allows for the efficient synthesis of triazole derivatives through azide-alkyne cycloaddition reactions. It is particularly useful for creating diverse libraries of compounds for biological testing .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various fields:

Table 1: Summary of Therapeutic Applications

Application AreaDescription
Antimicrobial AgentsEffective against a range of bacteria and fungi; potential development of new antibiotics.
Anticancer DrugsInvestigated for use in targeting specific cancer types with reduced side effects.
Antifungal TreatmentsUsed in formulations aimed at combating resistant fungal infections.
Antiviral AgentsPotential use in developing treatments for viral infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds derived from the triazole core exhibited significantly lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .

Case Study 2: Anticancer Activity

Research on a series of triazole derivatives demonstrated promising results in inhibiting the growth of specific cancer cell lines. Notably, one derivative showed an IC50 value below 1 μM against HepG2 cells, indicating strong potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, modulating their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Tautomerism and Stability

1,2,4-Triazoles exist in equilibrium between 1H- and 4H-tautomers, with the 1H-form being more stable due to reduced steric and electronic strain . This tautomeric behavior contrasts with 1,2,3-triazoles, which lack positional flexibility. The bromine atom in 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole further stabilizes the 1H-tautomer by withdrawing electron density from the ring, reducing π-deficiency at carbon positions .

Bond Dissociation Energies (BDEs)

BDEs for heterocycles provide insight into their thermal and chemical stability. For 1H-1,2,4-triazole, the BDE is 12.19 kcal/mol (4H-tautomer), significantly lower than 1H-1,2,3-triazole (20.21 kcal/mol) . This suggests that 1,2,4-triazoles are more reactive toward bond cleavage, which is advantageous in catalytic or dynamic covalent chemistry.

Substituent Position and Electronic Effects
  • 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole : The electron-withdrawing nitro group enhances electrophilic substitution at the triazole ring, facilitating reactions with nucleophiles like morpholine .
  • 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: The isopropoxy group increases steric bulk, reducing reactivity but improving solubility in nonpolar solvents .
  • 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole : The methyl and phenylpropyl groups enhance lipophilicity, making this compound suitable for hydrophobic interactions in medicinal chemistry .

Comparative Data Table

Compound Name Substituents Key Properties/Applications Reference ID
This compound 3-Br, 1-(2-phenylethyl) Intermediate for cross-coupling reactions
3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole 3-Br, 1-(4-nitrophenyl) Electrophilic reactivity in SNAr reactions
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole 3-Br, 5-OiPr, 1-tetrahydropyran Improved solubility for drug formulation
1-(4-Nitrophenyl)-1H-1,2,3-triazole 1-(4-nitrophenyl) Lower thermal stability (BDE = 20.21 kcal/mol)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Complex aryl and benzoxazole substituents Antifungal activity (MIC data available)

Biological Activity

3-Bromo-1-(2-phenylethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole core is significant in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing this moiety exhibit a wide range of pharmacological effects including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with bromo-substituted reagents. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays. Results indicate that it possesses a notable inhibitory effect on pathogenic strains including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus3215
Escherichia coli6412
Bacillus subtilis1618

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in vitro using peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations. For instance, at a concentration of 50 µg/mL, it inhibited TNF-α production by up to 60% .

Concentration (µg/mL) TNF-α Inhibition (%)
1020
5060
10045

Anticancer Activity

The anticancer potential of this triazole derivative has also been explored. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were found to be in the micromolar range:

Cell Line IC50 (µM)
HepG215
MCF720

Antioxidant Activity

Antioxidant activity was assessed using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid. The results indicated that the bromine substituent enhances antioxidant capacity:

Compound DPPH Scavenging Activity (%)
Ascorbic Acid90
3-Bromo-1-(2-phenylethyl)-triazole75

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